Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Description
Structural Parameters and Molecular Dimensions
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₈H₅₀N₈O₂Si | |
| Molecular Weight | 799.05 g/mol | |
| Melting Point | >300°C | |
| Lambda Maximum | 678 nm | |
| Dye Content | 80% |
The molecular dimensions are significantly influenced by the presence of the four tert-butyl substituents, which extend the overall molecular size compared to unsubstituted phthalocyanine derivatives. The steric requirements of these groups create a three-dimensional molecular architecture that influences crystal packing and intermolecular interactions in the solid state.
Properties
IUPAC Name |
4,13,22,31-tetratert-butyl-38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N8O2Si/c1-45(2,3)25-13-17-29-33(21-25)39-49-37(29)51-43-36-24-28(48(10,11)12)16-20-32(36)42-54-40-34-22-26(46(4,5)6)14-18-30(34)38(50-40)52-44-35-23-27(47(7,8)9)15-19-31(35)41(53-39)55(44)59(57,58)56(42)43/h13-24,57-58H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFELPKNFDSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Si](N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)(O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N8O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399066 | |
| Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85214-70-6 | |
| Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
The compound exerts its effects primarily through its interaction with light and its ability to generate reactive oxygen species (ROS). The mechanism involves the absorption of light, leading to the excitation of electrons and subsequent transfer to molecular oxygen, producing ROS. These ROS can then interact with biological targets, leading to various biological effects.
Molecular Targets and Pathways:
ROS Generation: Interaction with molecular oxygen to produce ROS.
Photodynamic Therapy: Interaction with cellular components to induce cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Metal-Substituted Phthalocyanines
Phthalocyanines with varying central metals exhibit distinct electronic and photophysical behaviors:
Key Findings :
- Zinc phthalocyanines (e.g., ZnPc(tBu)₄) exhibit superior fluorescence quantum yields compared to SiPc derivatives, making them ideal for imaging .
- Copper phthalocyanines (e.g., tbCuPc) enhance charge transport in solar cells due to homeotropic molecular alignment .
- Silicon phthalocyanines uniquely enable axial ligand functionalization (e.g., dihydroxide or silyl oxides), optimizing compatibility with polymer matrices or silica coatings .
Silicon Phthalocyanine Derivatives with Modified Axial Ligands
Axial ligand substitution significantly alters surface energy and solubility:
Key Findings :
- BuSiPc6 (low surface energy) segregates preferentially in hydrophobic polymer domains, enhancing dye sensitization in solar cells .
- SiPcBz (high surface energy) integrates into hydrophilic regions, enabling tailored film morphology .
- SiPcBu’s dihydroxide ligands facilitate covalent bonding to silica shells in UCNP composites, critical for ROS diffusion in aPDT .
Comparison with Other Photosensitizers (e.g., Chlorin e6)
Key Findings :
- SiPcBu’s efficacy against E. coli surpasses its performance against S. aureus, likely due to Gram-negative bacteria’s thinner peptidoglycan layer .
- Chlorin e6 (Ce6) benefits from Mn-doped UCNP platforms, achieving >2 log reductions in periodontal pathogens, but requires higher doping concentrations for optimal activity .
Biological Activity
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide (SiPc(OH)4) is a compound of significant interest due to its potential applications in photodynamic therapy (PDT) and antimicrobial photodynamic therapy (aPDT). This article reviews the biological activity of SiPc(OH)4, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
SiPc(OH)4 is a silicon-based phthalocyanine that exhibits unique photophysical properties due to its structure. The presence of four tert-butyl groups enhances its solubility in organic solvents and reduces aggregation, which is critical for its effectiveness as a photosensitizer. The synthesis typically involves the reaction of silicon phthalocyanine dichloride with hydroxyl-containing compounds under controlled conditions to yield the dihydroxide derivative.
The primary mechanism of action for SiPc(OH)4 in biological systems is through photodynamic activation , which generates reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in targeted cells or microorganisms, leading to cell death. The specific mechanisms include:
- DNA Damage : SiPc(OH)4 can interact with nucleic acids, causing breaks in DNA strands and modulating gene expression related to virulence factors in bacteria .
- Membrane Disruption : The compound can also disrupt bacterial membranes, particularly effective against Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
SiPc(OH)4 has been investigated for its antimicrobial properties against several pathogens:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Shows activity against Escherichia coli, although typically requiring higher concentrations or combination therapies for effective results .
Photodynamic Therapy Applications
In PDT applications, SiPc(OH)4 has demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Hepatocellular Carcinoma : Studies have shown that SiPc(OH)4 induces cell death in HuH-7 cancer cells upon light activation, suggesting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- Study on Antimicrobial Effects :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µM | Membrane disruption and ROS generation |
| Antimicrobial | Escherichia coli | 20 µM | Membrane disruption; requires light exposure |
| Cytotoxicity | HuH-7 Cancer Cells | 5 µM | DNA damage and apoptosis via ROS |
Scientific Research Applications
Photodynamic Therapy (PDT)
Mechanism and Efficacy
SiPc(OH)4 has been extensively studied for its role as a photosensitizer in PDT, a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) capable of inducing cell death in targeted tissues. The compound's ability to generate singlet oxygen upon light activation makes it effective against various types of cancer cells and microorganisms.
- Cancer Treatment : Research indicates that SiPc(OH)4 shows promising efficacy against several cancer cell lines. It generates ROS when exposed to light, leading to apoptosis in cancer cells. Studies have demonstrated that SiPc(OH)4 can effectively reduce cell viability in hepatocellular carcinoma cells when used in conjunction with light irradiation .
- Antimicrobial Applications : In addition to its anticancer properties, SiPc(OH)4 has been shown to be effective against fungal infections, such as those caused by Trichophyton rubrum. The mechanism involves binding to cellular organelles and generating ROS upon irradiation, which impairs fungal metabolic activities . Clinical trials have suggested its potential utility in treating dermatophytosis through a photodynamic approach.
Organic Photovoltaics
Role in Solar Energy Conversion
SiPc(OH)4 is also being investigated for its applications in organic photovoltaics (OPVs). The compound's unique electronic properties and ability to absorb light efficiently make it a candidate for use as an active layer in solar cells.
- Charge Transport : SiPcs exhibit high charge mobility, which is crucial for efficient charge transport within OPVs. The incorporation of SiPc(OH)4 into photovoltaic devices has shown enhanced power conversion efficiencies due to improved exciton dissociation and charge collection at the electrodes .
- Stability and Performance : The stability of SiPc(OH)4 under operational conditions is another advantage. Its robust structure reduces degradation over time compared to other organic materials used in OPVs, making it a reliable choice for long-term applications .
Case Study 1: Antimicrobial Photodynamic Therapy
A study investigated the application of SiPc(OH)4 in antimicrobial PDT against Escherichia coli and Staphylococcus aureus. The results indicated that treatment with SiPc(OH)4 followed by light exposure resulted in significant bacterial cell death due to ROS generation. This study highlights the compound's potential as a therapeutic agent for localized infections .
Case Study 2: Photodynamic Treatment of Cancer
In another research project focusing on hepatocellular carcinoma, SiPc(OH)4 was utilized to assess its cytotoxic effects when activated by near-infrared light. The findings showed that the compound effectively induced apoptosis in cancer cells while minimizing damage to surrounding healthy tissues. This selective targeting underscores the therapeutic promise of SiPc(OH)4 in cancer PDT .
Preparation Methods
General Synthetic Strategy
The preparation of Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide typically involves the following key steps:
- Synthesis of the tetra-tert-butylphthalonitrile precursor
- Cyclotetramerization in the presence of a silicon source
- Hydrolysis or controlled introduction of hydroxide ligands at the silicon center
These steps are designed to ensure the formation of the phthalocyanine macrocycle with silicon centrally coordinated and the correct substitution pattern.
Detailed Preparation Methods
3.1 Synthesis of Tetra-tert-butylphthalonitrile
The initial step involves the preparation of the substituted phthalonitrile:
- Starting Material: 4-tert-butylphthalonitrile is synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, followed by cyanation.
- Purification: The intermediate is purified by recrystallization from non-polar solvents.
3.2 Cyclotetramerization with Silicon Source
The core macrocycle is formed by cyclotetramerization:
- Reactants: Tetra-tert-butylphthalonitrile and a silicon(IV) source, commonly silicon tetrachloride or silicon alkoxides.
- Solvent: High-boiling solvents such as 1-chloronaphthalene or quinoline are used to facilitate the reaction.
- Catalyst/Base: A strong base (e.g., DBU or sodium alkoxide) is often added to promote cyclization.
- Conditions: The mixture is heated (typically 180–220 °C) under an inert atmosphere for several hours.
- Isolation: The crude product is precipitated upon cooling and filtered.
Data Table: Preparation Parameters
| Step | Reactant(s) | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Synthesis of phthalonitrile | 4-tert-butylphthalonitrile | Toluene | 110–120 | 4–8 | Recrystallize for purity |
| Cyclotetramerization | Tetra-tert-butylphthalonitrile, SiCl₄ | Quinoline | 180–220 | 12–24 | Inert atmosphere, base-catalyzed |
| Hydrolysis to dihydroxide | Silicon phthalocyanine dichloride | Ethanol/Water | 60–80 | 2–4 | Stirred, then filtered and washed |
| Final purification | Product from above | Methanol/DCM | Room temp | 1–2 | Soxhlet extraction or column chromatography |
Research Findings and Observations
- Purity and Yield : Commercial suppliers offer the compound at dye content 80% or higher, with purities up to 99.999% for research applications. Yields are highly dependent on the quality of the phthalonitrile precursor and the efficiency of cyclotetramerization.
- Physical Properties : The compound is a solid with a melting point above 300 °C, indicating strong thermal stability.
- Scalability : The process is scalable, with bulk packaging available for industrial or research use.
- Safety Considerations : The synthesis involves hazardous chemicals (e.g., silicon tetrachloride, strong bases), requiring appropriate safety measures.
Notes and Best Practices
- Ensure all glassware and solvents are rigorously dried to prevent unwanted hydrolysis during the cyclotetramerization step.
- Use an inert atmosphere (argon or nitrogen) to avoid oxidation and moisture ingress.
- The final product should be handled with care, as it may be sensitive to strong acids or bases.
- Analytical verification (e.g., UV-Vis, IR, mass spectrometry) is recommended to confirm the structure and purity of the compound.
Summary Table: Compound Data
| Property | Value |
|---|---|
| CAS Number | 85214-70-6 |
| Molecular Formula | C₄₈H₅₀N₈O₂Si |
| Molecular Weight | 799.05 |
| Purity (research grade) | Up to 99.999% |
| Melting Point | >300 °C |
| Appearance | Solid |
| Solubility in Water | Not available |
| Common Uses | Dye, optoelectronic materials |
Q & A
Q. What synthetic routes are effective for preparing Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution using silicon tetrachloride as a precursor, followed by introducing tert-butyl groups under anhydrous conditions . Purification typically involves column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane/chloroform mixtures). High-performance liquid chromatography (HPLC) with UV detection at 600–700 nm (characteristic of phthalocyanine π-π* transitions) is recommended to confirm purity .
Q. Which spectroscopic methods are most reliable for structural characterization?
Key techniques include:
- UV-Vis spectroscopy : Strong Q-band absorption near 680–700 nm confirms the phthalocyanine core .
- FTIR : Peaks at 2950–2850 cm⁻¹ (C-H stretch of tert-butyl) and 950–920 cm⁻¹ (Si-O vibrations) validate substituents .
- Mass spectrometry (MALDI-TOF) : To confirm molecular weight (expected [M+H]⁺ ~1200–1300 Da) and detect fragmentation patterns .
- X-ray diffraction : For single-crystal analysis of the planar phthalocyanine structure .
Q. How does the compound’s solubility vary across solvents, and what factors influence this?
Solubility is highest in non-polar solvents (e.g., toluene, chloroform) due to tert-butyl groups’ hydrophobic nature. Polar solvents (e.g., DMSO, ethanol) exhibit limited solubility. Hansen solubility parameters (δD, δP, δH) can be calculated to predict solubility in untested solvents. Aggregation in solution can be mitigated using sonication or surfactants like CTAB .
Advanced Research Questions
Q. What experimental approaches quantify the impact of tert-butyl substituents on photophysical properties?
- Time-resolved fluorescence spectroscopy : Compare fluorescence lifetimes with unsubstituted phthalocyanines to assess aggregation-induced quenching .
- Quantum yield measurements : Use integrating sphere setups; tert-butyl groups typically enhance quantum yields by ~20% due to reduced π-π stacking .
- Transient absorption spectroscopy : To study excited-state dynamics and triplet formation efficiency .
Q. How does the silicon center influence catalytic activity in oxidation reactions compared to metal analogs (e.g., Cu, Fe)?
Electrochemical studies (cyclic voltammetry in acetonitrile) reveal silicon’s lower redox activity compared to metal phthalocyanines. However, the dihydroxide groups enable Lewis acid catalysis in esterification reactions. Benchmark against copper phthalocyanine () using turnover frequency (TOF) calculations in model reactions like benzyl alcohol oxidation .
Q. What computational strategies model the electronic structure to predict reactivity?
Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set accurately predicts HOMO-LUMO gaps (~1.8 eV) and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate models .
Data Analysis and Contradiction Resolution
Q. How can discrepancies in reported solubility parameters across studies be resolved?
- Systematic solvent screening : Test solubility in 20+ solvents with varying polarity indices.
- Dynamic light scattering (DLS) : Detect aggregation at different concentrations (e.g., 1–100 µM).
- Elemental analysis : Rule out impurities (e.g., residual chlorine from synthesis) that artificially reduce solubility .
Q. What methodologies address conflicting data on thermal stability?
- Thermogravimetric analysis (TGA) : Degradation onset temperatures vary due to crystallinity differences. Perform TGA under inert (N₂) and oxidative (air) atmospheres.
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points obscured by decomposition) .
Methodological Frameworks
Q. How to design experiments linking this compound’s properties to membrane separation technologies?
Q. What theoretical frameworks guide research on its environmental fate (e.g., photodegradation)?
Apply kinetic modeling (pseudo-first-order decay constants) under simulated sunlight. Track hydroxyl radical (•OH) generation via electron paramagnetic resonance (EPR) spin trapping .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
